2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide
Description
This compound is a triazolo[4,5-d]pyrimidine derivative characterized by a fused bicyclic scaffold with a 3-ethyl substituent on the triazole ring and a 7-oxo group on the pyrimidine moiety.
Properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-6-19-13-12(16-17-19)14(22)18(8-15-13)7-11(21)20(9(2)3)10(4)5/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHXMPYBRAPHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N(C(C)C)C(C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized using a multistep synthetic route. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications. Typical reagents used in the synthesis include ethylamine, isopropylamine, and acetic anhydride. The reaction conditions often require specific temperature control and pH adjustments to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide typically involves large-scale batch reactors. The use of continuous flow chemistry is also being explored to enhance the efficiency and yield of the production process. These methods often employ automated systems to precisely control the reaction parameters and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion to a higher oxidation state using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Conversion to a lower oxidation state using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles/Electrophiles: : Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of various heterocyclic compounds
Biology
In biological studies, 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide has been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes could lead to the development of new therapeutic agents for various diseases.
Medicine
The compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In industrial applications, this compound is used as a starting material for the synthesis of advanced materials and specialty chemicals. Its versatility and reactivity make it valuable in the production of high-performance products.
Mechanism of Action
The mechanism of action of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate various biological pathways, leading to its observed effects. The exact molecular mechanisms and pathways involved are still under investigation but are believed to be related to its unique triazolopyrimidine structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other triazolo[4,5-d]pyrimidine derivatives, particularly those modified at the triazole N3-position and the acetamide side chain. Below is a detailed comparison based on available evidence:
Core Scaffold Modifications
- Triazole Substituent: The 3-ethyl group in the target compound contrasts with analogs like 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(2-chlorophenyl)methyl]acetamide (), which features a bulkier 3-benzyl group.
- Pyrimidine 7-Oxo Group : This moiety is conserved across analogs, suggesting its role in hydrogen bonding or electrostatic interactions with biological targets.
Acetamide Side Chain Variations
- N,N-Bis(propan-2-yl) vs. N-(2-Chlorobenzyl) : The target compound’s bis-isopropyl groups likely increase lipophilicity (logP) compared to the 2-chlorobenzyl substituent in the analog from . This difference could influence membrane permeability and metabolic stability. The 2-chlorobenzyl group introduces aromaticity and halogen-mediated interactions (e.g., halogen bonding), which are absent in the bis-isopropyl derivative.
Physicochemical and Pharmacokinetic Implications
- Solubility: The bis-isopropyl groups may reduce aqueous solubility relative to polar substituents (e.g., cyano or hydroxyl groups) seen in other analogs ().
Structural and Functional Comparison Table
Biological Activity
The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide represents a novel class of triazolopyrimidine derivatives that have garnered interest due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action as supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The specific structural features include:
- A triazole moiety that enhances interaction with biological targets.
- An acetamide functional group that may influence solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. For instance:
- Triazole derivatives have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL .
- The specific compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results in preliminary assays.
Anticancer Properties
Triazolopyrimidines are also being investigated for their anticancer properties:
- Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. For example, certain derivatives exhibited IC50 values in the low micromolar range .
The mechanism through which these compounds exert their biological effects typically involves:
- Inhibition of key enzymes : Many triazole derivatives act as enzyme inhibitors, affecting pathways critical to microbial survival and cancer cell proliferation.
- DNA interaction : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways, leading to inhibited growth in microbial and cancer cells .
Case Studies
- Antibacterial Activity :
- Anticancer Evaluation :
Data Tables
| Biological Activity | Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Compound X | Pseudomonas aeruginosa | 1 μg/mL |
| Anticancer | Compound Y | MCF-7 | 5 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
